molecular formula C9H10N2O2 B14854349 8-Methoxy-1,4-dihydro-2,7-naphthyridin-3(2H)-one

8-Methoxy-1,4-dihydro-2,7-naphthyridin-3(2H)-one

Katalognummer: B14854349
Molekulargewicht: 178.19 g/mol
InChI-Schlüssel: PCVWEEBTJJYWAY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Methoxy-1,4-dihydro-2,7-naphthyridin-3(2H)-one is a heterocyclic compound that features a naphthyridine core. Compounds with this core structure are often studied for their potential biological activities and applications in medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methoxy-1,4-dihydro-2,7-naphthyridin-3(2H)-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the naphthyridine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Methoxylation: Introduction of the methoxy group at the 8-position can be done using methanol in the presence of a base or other suitable reagents.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors and other advanced techniques to scale up the production.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming quinone-like structures.

    Reduction: Reduction reactions could convert the naphthyridine core to a more saturated form.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the functional groups attached to the core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while substitution could introduce various functional groups.

Wissenschaftliche Forschungsanwendungen

8-Methoxy-1,4-dihydro-2,7-naphthyridin-3(2H)-one and its derivatives are of interest in various fields:

    Chemistry: Used as intermediates in the synthesis of more complex molecules.

    Biology: Studied for their potential biological activities, such as antimicrobial or anticancer properties.

    Industry: Used in the production of dyes, pigments, and other materials.

Wirkmechanismus

The mechanism of action for compounds like 8-Methoxy-1,4-dihydro-2,7-naphthyridin-3(2H)-one would depend on their specific biological targets. Generally, they might interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved would require detailed biochemical studies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,4-Dihydro-2,7-naphthyridin-3(2H)-one: Lacks the methoxy group, potentially altering its biological activity.

    8-Hydroxy-1,4-dihydro-2,7-naphthyridin-3(2H)-one: The hydroxy group might confer different reactivity and biological properties.

Uniqueness

The presence of the methoxy group at the 8-position can significantly influence the compound’s chemical reactivity and biological activity, making it unique compared to its analogs.

Eigenschaften

Molekularformel

C9H10N2O2

Molekulargewicht

178.19 g/mol

IUPAC-Name

8-methoxy-2,4-dihydro-1H-2,7-naphthyridin-3-one

InChI

InChI=1S/C9H10N2O2/c1-13-9-7-5-11-8(12)4-6(7)2-3-10-9/h2-3H,4-5H2,1H3,(H,11,12)

InChI-Schlüssel

PCVWEEBTJJYWAY-UHFFFAOYSA-N

Kanonische SMILES

COC1=NC=CC2=C1CNC(=O)C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.